2-(1,2-benzothiazol-3-yl)ethan-1-ol
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Overview
Description
2-(1,2-Benzothiazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H9NOS It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Scientific Research Applications
2-(1,2-Benzothiazol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzothiazol-3-yl)ethan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions to form the benzothiazole ring, followed by reduction to yield the desired ethan-1-ol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzothiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(1,2-benzothiazol-3-yl)ethanone.
Reduction: Formation of 2-(1,2-benzothiazol-3-yl)ethanamine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 2-(1,2-benzothiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole ring is known to interact with DNA and proteins, which may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
- 2-(1,2-Benzothiazol-3-yl)ethan-1-amine
- 2-(1,2-Benzothiazol-3-yl)ethanone
Uniqueness
2-(1,2-Benzothiazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARSHSQJFSFMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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